molecular formula C7H3Br2ClO4S B1484438 3,5-Dibromo-2-(chlorosulfonyl)benzoic acid CAS No. 2169281-59-6

3,5-Dibromo-2-(chlorosulfonyl)benzoic acid

Cat. No.: B1484438
CAS No.: 2169281-59-6
M. Wt: 378.42 g/mol
InChI Key: YCBAGTXQXFXTBC-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H3Br2ClO4S It is a derivative of benzoic acid, where the benzene ring is substituted with bromine atoms at the 3 and 5 positions, and a chlorosulfonyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-(chlorosulfonyl)benzoic acid typically involves multiple steps. One common method starts with 2-amino-3,5-dibromobenzoic acid. The amino group is diazotized using sodium nitrite in hydrochloric acid at 0°C, followed by the addition of copper(I) chloride to form the corresponding diazonium salt. This intermediate is then treated with chlorosulfonic acid to introduce the chlorosulfonyl group .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar multi-step synthetic routes as described above, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-(chlorosulfonyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce sulfonamides.

Scientific Research Applications

3,5-Dibromo-2-(chlorosulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(chlorosulfonyl)benzoic acid involves its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The bromine atoms can also participate in halogen bonding, influencing the compound’s interactions with molecular targets.

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-2-(chlorosulfonyl)benzoic acid is unique due to the combination of bromine and chlorosulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3,5-dibromo-2-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO4S/c8-3-1-4(7(11)12)6(5(9)2-3)15(10,13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBAGTXQXFXTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)S(=O)(=O)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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